molecular formula C5H11FN2O2 B069464 (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol CAS No. 194040-35-2

(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol

Cat. No. B069464
CAS RN: 194040-35-2
M. Wt: 150.15 g/mol
InChI Key: QQRYEYRRHOAASJ-WDCZJNDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol, also known as F-DIA, is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is not yet fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form covalent bonds. This mechanism has been proposed for its use in the synthesis of biologically active compounds, where this compound can react with a variety of electrophiles to form complex molecules with potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been reported to exhibit potent antiviral, anti-inflammatory, and anticancer activities. In addition, this compound has been shown to have a beneficial effect on the immune system, enhancing the production of cytokines and increasing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol is its high yield and excellent enantioselectivity in the synthesis process. It is also relatively easy to handle and has a low toxicity profile, making it a suitable candidate for use in medicinal chemistry. However, one limitation of this compound is its relatively high cost compared to other building blocks, which may limit its use in large-scale synthesis.

Future Directions

There are several potential future directions for research on (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and reduce its cost. Another area of interest is the further exploration of its potential therapeutic applications, particularly in the treatment of viral diseases and cancer. Finally, the development of new chiral ligands based on this compound could have significant implications for asymmetric catalysis.

Synthesis Methods

The synthesis of (3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol involves the reaction of 5-fluoro-2-nitrobenzaldehyde with (R)-glycidol in the presence of a catalytic amount of a chiral Lewis acid. The resulting intermediate is then reduced with sodium borohydride to yield this compound. This method has been reported to have a high yield and excellent enantioselectivity.

Scientific Research Applications

(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol has been studied extensively for its potential use as a building block in the synthesis of biologically active compounds. It has been used in the synthesis of various pharmaceuticals, including antiviral agents, anti-inflammatory agents, and anticancer agents. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis.

properties

CAS RN

194040-35-2

Molecular Formula

C5H11FN2O2

Molecular Weight

150.15 g/mol

IUPAC Name

(3R,4R,5R)-5-fluoro-3-(hydroxymethyl)diazinan-4-ol

InChI

InChI=1S/C5H11FN2O2/c6-3-1-7-8-4(2-9)5(3)10/h3-5,7-10H,1-2H2/t3-,4-,5+/m1/s1

InChI Key

QQRYEYRRHOAASJ-WDCZJNDASA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](NN1)CO)O)F

SMILES

C1C(C(C(NN1)CO)O)F

Canonical SMILES

C1C(C(C(NN1)CO)O)F

synonyms

3-Pyridazinemethanol,5-fluorohexahydro-4-hydroxy-,(3alpha,4beta,5alpha)-(9CI)

Origin of Product

United States

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